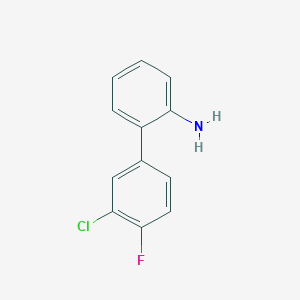

3'-Chloro-4'-fluoro-2-biphenylaMine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-chloro-4-fluorophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClFN/c13-10-7-8(5-6-11(10)14)9-3-1-2-4-12(9)15/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBVDQOUVCUSMQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00469254 | |

| Record name | 3'-chloro-4'-fluoro-2-aminobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00469254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

577954-86-0 | |

| Record name | 3'-chloro-4'-fluoro-2-aminobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00469254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 3 Chloro 4 Fluoro 2 Biphenylamine and Its Derivatives

Strategic Approaches to Biphenylamine Synthesis

The construction of the biphenylamine scaffold, a critical component in pharmaceuticals and materials science, relies on several strategic synthetic methods. These approaches are designed to create the carbon-carbon bond linking the two aromatic rings with high efficiency and selectivity.

Cross-Coupling Reactions in Biphenyl (B1667301) Synthesis

Transition-metal-catalyzed cross-coupling reactions are among the most powerful and versatile tools for forming C-C bonds, and they are central to the synthesis of biphenyl structures. umontreal.ca These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide, catalyzed by a transition metal complex, most commonly palladium or nickel. nih.govyoutube.com The general mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.comyoutube.com

Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions for Halogenated Biphenyls

The Suzuki-Miyaura coupling (SMC) is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability and low toxicity of its boronic acid reagents. mdpi.comresearchgate.nettcichemicals.com This reaction pairs an organoboron species (like a boronic acid or ester) with an organic halide or triflate, facilitated by a palladium catalyst and a base. youtube.commdpi.com

The synthesis of halogenated biphenyls, such as 3'-Chloro-4'-fluoro-2-biphenylamine, is readily achieved using this method. The strategy typically involves coupling a suitably substituted arylboronic acid with a haloarene. For the target molecule, this could involve the reaction of a 2-aminophenylboronic acid derivative with 1-bromo-3-chloro-4-fluorobenzene or the coupling of (3-chloro-4-fluorophenyl)boronic acid with a 2-haloaniline. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity, especially when dealing with sterically hindered or electronically challenging substrates. youtube.comresearchgate.net For instance, the use of bulky phosphine (B1218219) ligands on the palladium catalyst can significantly enhance reaction rates and yields. researchgate.net While traditional Suzuki couplings often used organic solvents, advancements have enabled the use of water, aligning with the principles of green chemistry. tcichemicals.comresearchgate.net

Below is a table summarizing typical conditions for Suzuki-Miyaura couplings relevant to the synthesis of substituted biphenyls.

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Ref. |

| 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ (5.2 x 10⁻³) | Na₂CO₃ (aq) | DME | 65 | - | researchgate.net |

| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | Dioxane/H₂O | 100 | >95 | mdpi.com |

| 2,6-Dichloropurine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME (aq) | Reflux | 89 | researchgate.net |

| 4-Chloroacetophenone | Phenylboronic acid | Polyaniline-Pd Complex (0.5) | K₂CO₃ | Water | 100 | 98 | researchgate.net |

Nickel-Catalyzed Suzuki Coupling Approaches

While palladium catalysts are dominant in Suzuki-Miyaura reactions, there is growing interest in using first-row transition metals like nickel. rsc.org Nickel catalysts offer distinct advantages, including lower cost and the ability to activate and couple challenging electrophiles such as aryl chlorides, fluorides, and ethers, which are often less reactive in palladium-catalyzed systems. nih.govrsc.org

The development of nickel-based catalytic systems, often employing ligands like 1,3-bis(diphenylphosphino)propane (B126693) (dppp), has expanded the scope of Suzuki couplings. epa.gov These systems have proven effective for a range of substrates, including heteroaryl halides. rsc.org However, the activity of nickel catalysts can be sensitive to the substrate; for example, while 3- and 4-chloropyridines can be coupled successfully, α-halo-N-heterocycles like 2-chloropyridine (B119429) can form inactive nickel species, inhibiting the catalytic cycle. rsc.org This highlights the importance of matching the catalyst system to the specific substrates being coupled. The use of nickel has become a valuable alternative, particularly in industrial processes where cost and the reactivity of readily available aryl chlorides are significant factors. rsc.org

| Aryl Electrophile | Coupling Partner | Catalyst System | Key Feature/Finding | Ref. |

| Aryl Chlorides, Ethers, etc. | Boron Reagents | Nickel-based catalysts | Efficient coupling of challenging electrophiles often unreactive with palladium. | rsc.org |

| 3- and 4-Chloropyridine | Phenylboronic acid | Ni/dppf | Successful coupling achieved. | rsc.org |

| α-Halo-N-heterocycles | Phenylboronic acid | Ni/dppf | Formation of inactive dimeric nickel species inhibits the reaction. | rsc.org |

| (Hetero)naphthyl Alcohols | Arylboronic acids | Ni(dppp)Cl₂ | Effective for C(sp³)–C(sp²) Suzuki cross-coupling. | epa.gov |

Diazotization and Coupling Reactions

Diazotization represents a classical and highly versatile method in aromatic chemistry. organic-chemistry.org The process involves treating a primary aromatic amine with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid at low temperatures (0–5 °C), to produce a diazonium salt. weebly.comlibretexts.org These diazonium salts are useful intermediates that can undergo a variety of transformations.

For biphenyl synthesis, the Gomberg-Bachmann-Hey reaction and its modifications are relevant. google.com In this type of reaction, a diazonium salt is coupled with another aromatic compound. However, traditional methods often proceed through a free-radical mechanism under neutral or basic conditions, leading to low yields and the formation of significant amounts of tar byproducts. google.com A significant improvement involves conducting the coupling in an acidic environment in the presence of copper powder or a copper salt, which promotes an ionic mechanism and substantially increases the yield by minimizing tar formation. google.com The synthesis of 2-amino-4'-chlorobiphenyl hydrochloride via a diazotization-coupling route has been reported, demonstrating the industrial applicability of this method. google.com

Reaction with Nitroso Sulfuric Acid and 4-Fluoroaniline

The use of nitroso sulfuric acid is a well-established method for generating the nitrosating agent required for diazotization, particularly in industrial settings. It is prepared by reacting sodium nitrite with concentrated sulfuric acid.

In the context of synthesizing biphenylamines, one of the aromatic amine precursors would be treated with nitroso sulfuric acid to form the corresponding diazonium salt. For the synthesis of a derivative of the target compound, this could involve the diazotization of an aniline (B41778) derivative. For example, the reaction of aniline with sulfuric acid first forms anilinium hydrogen sulfate. youtube.com Subsequent treatment under nitrating conditions, often involving a mixture of nitric and sulfuric acid, leads to electrophilic aromatic substitution. youtube.com

A more direct route to N-aryl compounds involves the reaction of nitroarenes with anilide anions to form N-aryl-2-nitrosoanilines as intermediates. researchgate.net These intermediates can then be used in subsequent reactions. For instance, condensation of N-aryl-2-nitrosoanilines with triphenylphosphine (B44618) yields aryliminophosphoranes, which are versatile building blocks for nitrogen-containing heterocycles. organic-chemistry.org

Synthesis via o-Nitrobenzoic Acid Salts and Substituted Halobenzenes

A powerful strategy for the synthesis of 2-aminobiphenyl (B1664054) derivatives involves a decarboxylative cross-coupling reaction. This method utilizes ortho-nitrobenzoic acid salts as starting materials. google.com

The synthesis proceeds in two main stages. First, a salt of o-nitrobenzoic acid (such as the potassium or sodium salt) is coupled with a substituted halobenzene in the presence of a catalyst system. This system often includes a combination of copper and palladium catalysts, along with specific ligands like triphenylphosphine and 1,10-phenanthroline, in a high-boiling solvent such as polyethylene (B3416737) glycol. google.com This reaction results in the formation of a 2'-nitro-biphenyl derivative through a decarboxylative coupling mechanism.

In the second stage, the resulting nitro-biphenyl compound is subjected to catalytic hydrogenation to reduce the nitro group to the desired amino group, yielding the final 2-aminobiphenyl derivative. google.com This approach avoids the often unstable diazonium salt intermediates and provides a robust route to complex biphenylamines. For the synthesis of this compound, this would involve coupling an o-nitrobenzoic acid salt with a 3-chloro-4-fluoro-substituted halobenzene.

Precursor Synthesis and Functionalization

The foundation of this compound synthesis lies in the careful preparation and modification of its precursor molecules.

The creation of halogenated anilines is a critical first step. A notable method involves the treatment of N,N-dialkylaniline N-oxides with thionyl halides. nih.govnih.gov This process allows for the regioselective introduction of halogen atoms onto the aniline ring. For instance, treatment with thionyl chloride can lead to ortho-chlorination. nih.govnih.gov The reaction proceeds by increasing the oxidation level of N,N-dialkylanilines to the corresponding N-oxides, followed by the cleavage of the weak N-O bond upon introduction of the thionyl halide at low temperatures. nih.govnih.gov

Another important precursor, 3-chloro-4-fluoroaniline, is synthesized from 3-chloro-4-fluoronitrobenzene (B104753) through a hydrogenation reaction. google.com This reduction is typically catalyzed by a platinum-on-carbon (Pt/C) catalyst in a hydrogen atmosphere, achieving high conversion rates and yields. google.com

A general approach for synthesizing halogenated anilino-β-enaminoesters involves the reaction of ethyl acetoacetate (B1235776) with various halogenated anilines in the presence of glacial acetic acid and a molecular sieve. researchgate.net

Table 1: Synthesis of Halogenated Aniline Precursors

| Precursor | Starting Material(s) | Reagent(s) | Key Conditions | Reference(s) |

|---|---|---|---|---|

| Ortho-chloro-N,N-dialkylanilines | N,N-dialkylaniline N-oxides | Thionyl chloride (SOCl₂) | Low temperature | nih.govnih.gov |

| 3-Chloro-4-fluoroaniline | 3-Chloro-4-fluoronitrobenzene | 1% Pt/C, H₂ | 50-100 °C, 0.1-5 MPa H₂ pressure | google.com |

Once the biphenyl core is formed, further derivatization is often necessary. The Ullmann coupling reaction is a classic method for forming the biphenyl structure, especially for tetra-ortho-substituted biphenyls. nih.gov Following the formation of the biphenyl, halogens can be introduced by leveraging the directing effects of existing amino groups. nih.gov

Suzuki coupling is another powerful tool for creating biphenyl derivatives. rsc.org For example, the reaction of aryl bromides with aryl boronic acids in the presence of a palladium catalyst can yield a variety of biphenyl compounds. rsc.org This method is valued for its efficiency and tolerance of various functional groups. researchgate.net

Catalytic Systems in Biphenylamine Synthesis

Catalysts play a pivotal role in directing the synthesis of biphenylamines, enhancing reaction rates and influencing selectivity.

Lewis acids, such as boron trifluoride diethyl etherate (BF₃·OEt₂), are instrumental in many organic transformations. researchgate.netwikipedia.org In the context of biphenyl synthesis, Lewis acids can facilitate Friedel-Crafts acylation and alkylation reactions. rsc.org BF₃·OEt₂ is a versatile reagent that can activate functional groups like carbonyls and imines, making them more susceptible to nucleophilic attack. rsc.orgrsc.org This activation is crucial for constructing complex cyclic systems. rsc.orgnih.gov For instance, BF₃·OEt₂ can promote the cyclization of metallocenyl enones to form cyclohexanone-fused metallocenes. nih.gov The role of Lewis acids is to generate electrophiles that can then react with electron-rich aromatic rings. byjus.com

Phase transfer catalysis (PTC) is a valuable technique for reactions involving reactants that are soluble in different, immiscible phases (e.g., aqueous and organic). ijirset.comcrdeepjournal.org A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the transfer of a reactant from one phase to another, where the reaction occurs. ijirset.comyoutube.com This method can lead to faster reactions, higher yields, and reduced byproducts. ijirset.comcrdeepjournal.org

In the synthesis of biphenylamines, PTC can be employed in nucleophilic substitution reactions. ijirset.comyoutube.com The catalyst transports an anion from the aqueous phase into the organic phase, where it can react with the organic substrate. crdeepjournal.org Both solid-liquid and liquid-liquid PTC systems are utilized, with solid-liquid PTC often offering better selectivity and reaction control. crdeepjournal.org Asymmetric synthesis can also be achieved using chiral phase-transfer catalysts. acs.orgmdpi.com

Table 2: Catalytic Systems in Biphenylamine Synthesis

| Catalysis Type | Catalyst Example | Role/Mechanism | Application Example | Reference(s) |

|---|---|---|---|---|

| Lewis Acid Catalysis | Boron trifluoride diethyl etherate (BF₃·OEt₂) | Activates functional groups, generates electrophiles | Friedel-Crafts reactions, Cyclization reactions | rsc.orgresearchgate.netbyjus.com |

Optimization of Reaction Conditions

The successful synthesis of this compound and its derivatives hinges on the careful optimization of reaction conditions. Key parameters that are systematically examined include the choice of solvent, base, and concentration. For instance, in palladium-catalyzed coupling reactions, the choice of the palladium catalyst and the ligands can significantly impact the reaction's efficiency. rsc.org Similarly, in reactions involving Lewis acids, the specific acid used and its concentration can determine the outcome of the reaction. nih.gov

Temperature is another critical factor. Many of the synthetic steps, such as the halogenation of aniline N-oxides, are performed at low temperatures to control reactivity and selectivity. nih.govnih.gov Conversely, other reactions, like certain Suzuki couplings, may require elevated temperatures to proceed at a reasonable rate. researchgate.net The use of an inert atmosphere, typically argon, is also common to prevent side reactions with atmospheric components. researchgate.netchemicalbook.com

Ultimately, the optimization process involves a systematic variation of these parameters to achieve the highest possible yield and purity of the desired product.

Temperature and Solvent Effects

The temperature and choice of solvent play a pivotal role in the success of the synthesis of this compound and its derivatives. These factors influence reaction rates, catalyst stability, and solubility of the reactants and intermediates.

In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, a range of solvents can be employed, with the optimal choice depending on the specific substrates and catalyst system. Common solvents include toluene (B28343), dioxane, tetrahydrofuran (B95107) (THF), and alcohols such as tert-butanol. libretexts.orgresearchgate.net For instance, in the Buchwald-Hartwig amination of aryl chlorides, toluene is a frequently used solvent. researchgate.net The reaction is often conducted at elevated temperatures, typically at reflux, to ensure a reasonable reaction rate. researchgate.net For example, a Buchwald-Hartwig coupling of an aryl chloride might be run at the reflux temperature of toluene for several hours. researchgate.net

The synthesis of related fluorinated biphenyl compounds via Suzuki-Miyaura coupling has been explored in various solvents. Dioxane is a common choice, and reactions are often heated to ensure efficient coupling. bldpharm.com In some cases, aqueous conditions have been developed for Suzuki couplings, which can offer environmental benefits. libretexts.org The temperature in these reactions can range from room temperature to over 100°C, depending on the reactivity of the coupling partners and the catalyst used. libretexts.orgnih.gov For particularly challenging couplings, such as those involving sterically hindered or electron-poor substrates, higher temperatures may be necessary to achieve a good yield. libretexts.org

A summary of typical solvents and temperature ranges for related coupling reactions is provided in the table below.

| Reaction Type | Typical Solvents | Typical Temperature Range (°C) |

| Buchwald-Hartwig Amination | Toluene, Dioxane, THF, tert-Butanol | Room Temperature to Reflux |

| Suzuki-Miyaura Coupling | Toluene, Dioxane, Water/Organic mixtures | Room Temperature to >100 |

Reaction Time and Yield Maximization

Optimizing reaction time is crucial for maximizing the yield of this compound while minimizing the formation of byproducts. The reaction time is intrinsically linked to other parameters such as temperature, catalyst loading, and the nature of the reactants.

In a typical Buchwald-Hartwig amination for the synthesis of an aryl amine, the reaction might be monitored for completion over a period of several hours. researchgate.net For example, the coupling of an aryl chloride with an amine using a palladium-XPhos catalyst system in toluene at reflux was allowed to proceed for 6 hours, resulting in a high yield of the desired product. researchgate.net The progress of the reaction can be monitored using techniques like gas chromatography (GC) or thin-layer chromatography (TLC). researchgate.net

For the Suzuki-Miyaura coupling, reaction times can vary significantly. Some reactions may reach completion in as little as one hour, while others may require up to 24 hours. libretexts.orgnih.gov The choice of catalyst and ligand system is a major determinant of the required reaction time. Highly active catalysts can significantly shorten the reaction duration. organic-chemistry.org

Maximizing the yield of this compound involves the careful optimization of several factors:

Catalyst System: The selection of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand (e.g., XPhos, SPhos, BINAP) is critical. organic-chemistry.orgacs.orgwikipedia.org Different ligands can have a profound effect on the reaction rate and efficiency. wikipedia.org

Base: A suitable base is required to facilitate the catalytic cycle. Common bases include sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). researchgate.netresearchgate.net The choice of base can depend on the solvent and the functional groups present in the substrates. researchgate.net

Stoichiometry: The relative amounts of the reactants, catalyst, and base need to be carefully controlled. While using a slight excess of one of the coupling partners is common, large excesses should be avoided to minimize waste and simplify purification. nih.govwikipedia.org

The following table provides illustrative examples of reaction times and yields for related cross-coupling reactions.

| Reaction Type | Reactants | Catalyst System | Solvent/Temp | Time (h) | Yield (%) |

| Buchwald-Hartwig | 4-Chlorotoluene, Morpholine | Pd(dba)₂ / XPhos, NaOtBu | Toluene, Reflux | 6 | 94 |

| Suzuki-Miyaura | 2-Bromophenyl-diphenylphosphine oxide, 2-Fluorophenylboronic acid | Pd(OAc)₂ / PPh₃, K₃PO₄ | Dioxane, 101°C | 30 min | 87 |

Environmental Considerations in Synthesis and Waste Treatment

The synthesis of specialty chemicals like this compound, particularly through palladium-catalyzed cross-coupling reactions, presents several environmental considerations. The use of a precious and toxic metal catalyst, organic solvents, and the generation of waste are key areas of focus for developing greener and more sustainable synthetic processes. wikipedia.org

The choice of solvent is another critical factor. Many traditional organic solvents used in these reactions, such as toluene and dioxane, are considered hazardous. wikipedia.org A key goal in green chemistry is to replace these with more environmentally benign alternatives. Water is a highly desirable green solvent, and significant research has been dedicated to developing water-soluble catalyst systems that allow these coupling reactions to be performed in aqueous media. libretexts.org

Waste treatment is another important aspect. The waste streams from these syntheses can contain residual palladium, organic solvents, and inorganic salts from the base used in the reaction. Proper treatment of this waste is essential to prevent environmental contamination. This includes processes to remove and recover the palladium catalyst. For instance, palladium can be recovered from electronic waste and repurposed for catalytic applications, contributing to a circular economy.

Key strategies for a more environmentally friendly synthesis of this compound and its derivatives include:

Catalyst Optimization: Using highly active catalysts at very low loadings (low ppm levels) to reduce palladium consumption.

Greener Solvents: Replacing hazardous organic solvents with water or other green alternatives.

Catalyst Recycling: Implementing procedures to recover and reuse the palladium catalyst.

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product, thus minimizing waste.

Energy Efficiency: Using milder reaction conditions (lower temperatures) to reduce energy consumption. libretexts.org

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Advanced Spectroscopic and Analytical Characterization of 3 Chloro 4 Fluoro 2 Biphenylamine and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3'-Chloro-4'-fluoro-2-biphenylamine, both proton (¹H) and carbon-13 (¹³C) NMR are essential for a complete structural assignment.

Proton (¹H) NMR Spectral Analysis.nih.govresearchgate.net

The ¹H NMR spectrum of this compound provides detailed information about the number, environment, and connectivity of protons in the molecule. The aromatic region of the spectrum is of particular interest, where the protons on the two phenyl rings will appear as a series of multiplets. nih.govnih.gov The chemical shifts of these protons are influenced by the electronic effects of the substituents (the amino group, chlorine, and fluorine) and the dihedral angle between the two phenyl rings.

The protons on the aniline (B41778) ring (the ring bearing the -NH₂ group) are expected to be in a different chemical environment than those on the 3-chloro-4-fluorophenyl ring. The amino group is an electron-donating group, which generally causes an upfield shift (to lower ppm values) for the ortho and para protons. Conversely, the electron-withdrawing nature of the chlorine and fluorine atoms will deshield the protons on the other ring, shifting their signals downfield. chemicalbook.comchemicalbook.com The coupling patterns (splitting of signals) arise from the interactions between adjacent protons and can be used to determine their relative positions on the rings. The integration of the peaks corresponds to the number of protons giving rise to each signal.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons | 6.5 - 8.0 | Multiplet |

| Amine (NH₂) Protons | Broad singlet | Singlet |

Note: This is a generalized prediction. Actual values can vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR Chemical Shift Assignments and Correlation to Electron Density.mdpi.comresearchgate.netlibretexts.org

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. savemyexams.com Each unique carbon atom in this compound will give a distinct signal. libretexts.orgsavemyexams.com The chemical shifts of these signals are highly sensitive to the electronic environment of the carbon atoms. libretexts.org

The carbon atoms attached to the electronegative fluorine and chlorine atoms will experience a significant downfield shift. rsc.org Similarly, the carbon atom attached to the nitrogen of the amino group will also be influenced. The chemical shifts of the carbon atoms in the aromatic rings are spread over a wide range (typically 110-160 ppm), and their precise values are correlated with the electron density at each position. savemyexams.comoregonstate.eduwisc.edu Electron-donating groups increase electron density and cause an upfield shift (lower ppm), while electron-withdrawing groups decrease electron density, leading to a downfield shift. mdpi.comresearchgate.net This relationship allows for the assignment of each carbon signal to a specific position on the biphenyl (B1667301) structure and provides insight into the electronic distribution within the molecule. mdpi.commdpi.com

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Environment | Predicted Chemical Shift (ppm) |

|---|---|

| C-F | > 150 |

| C-Cl | ~130-140 |

| C-N | ~140-150 |

| Unsubstituted Aromatic Carbons | 115-130 |

| Quaternary Aromatic Carbons | 130-150 |

Note: These are approximate ranges. Specific assignments require detailed analysis and comparison with related structures.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly useful for identifying functional groups and providing a "fingerprint" of the compound. core.ac.uk

Infrared (IR) Spectroscopy for Functional Group Identification.researchgate.netnih.govlibretexts.org

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching and bending). masterorganicchemistry.com The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. nih.govlibretexts.org

The N-H stretching vibrations of the primary amine group typically appear as two sharp bands in the region of 3300-3500 cm⁻¹. libretexts.orgpressbooks.pub Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. libretexts.org The C=C stretching vibrations within the aromatic rings give rise to a series of absorptions in the 1450-1600 cm⁻¹ range. pressbooks.pub The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ region. The presence of the halogen substituents will also give rise to characteristic absorptions; the C-F stretching vibration is typically strong and found in the 1000-1400 cm⁻¹ range, while the C-Cl stretching vibration appears at lower frequencies, generally between 600 and 800 cm⁻¹. libretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Primary Amine | N-H Stretch | 3300 - 3500 (two bands) |

| Aromatic Ring | C-H Stretch | > 3000 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Amine | C-N Stretch | 1250 - 1350 |

| Fluoroaromatic | C-F Stretch | 1000 - 1400 |

Raman Spectroscopy for Vibrational Mode Analysis.nih.gov

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. For biphenyl systems, Raman spectroscopy is particularly useful for analyzing the vibrations of the carbon skeleton. researchgate.net

The spectrum of this compound would be expected to show strong Raman signals for the symmetric vibrations of the aromatic rings and the C-C stretching between the two rings. researchgate.net The C-Cl and C-F bonds will also have characteristic Raman signals. By comparing the Raman and IR spectra, a more complete picture of the vibrational modes of the molecule can be obtained, aiding in the confirmation of its structure. nih.gov

Mass Spectrometry for Molecular Structure Confirmation.nih.gov

Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z). chemguide.co.uk It is a crucial tool for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. libretexts.orglibretexts.org

For this compound (C₁₂H₉ClFN), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (approximately 221.66 g/mol ). nih.govlookchem.comhalochem.com Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic [M+2]⁺ peak will be observed at two mass units higher than the molecular ion peak, with an intensity of about one-third that of the [M]⁺ peak. miamioh.edu

The fragmentation of the molecular ion can provide further structural confirmation. Common fragmentation pathways for biphenyl derivatives include cleavage of the bond between the two phenyl rings and the loss of substituents. nih.gov For this compound, one would expect to see fragment ions corresponding to the loss of Cl, F, NH₂, or combinations thereof. The analysis of these fragmentation patterns helps to piece together the structure of the original molecule. researchgate.net

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | Description | Expected m/z |

|---|---|---|

| [M]⁺ | Molecular Ion | ~221.7 |

| [M+2]⁺ | Isotope Peak (due to ³⁷Cl) | ~223.7 |

| [M-Cl]⁺ | Loss of Chlorine | ~186.7 |

| [M-F]⁺ | Loss of Fluorine | ~202.7 |

| [M-NH₂]⁺ | Loss of Amino Group | ~205.7 |

Note: The m/z values are approximate and depend on the exact masses of the isotopes.

Chromatographic Techniques for Purity Assessment and Separation

Column Chromatography for Compound Isolation

Column chromatography is a fundamental purification technique in synthetic chemistry, essential for the isolation of target compounds from reaction mixtures. bioanalysis-zone.com For this compound and its analogues, which are often synthesized via cross-coupling reactions, this method is critical for removing unreacted starting materials, catalysts, and side products. orgsyn.org The purification of substituted biphenylamines, for instance, has been effectively achieved using silica (B1680970) gel chromatography following a reaction workup. orgsyn.org

The separation of halogenated isomers and related impurities can present a significant challenge due to their similar physical properties. nih.gov Research into the chromatographic resolution of closely related halogen-containing molecules has led to the development of specialized methods. nih.gov Techniques such as Ultra High-Performance Liquid Chromatography (UHPLC) and Supercritical Fluid Chromatography (SFC) have proven effective. nih.gov For example, a study surveying various chromatographic platforms found that a UHPLC method using a pentafluorophenyl (PFP) column provided excellent separation for halogenated compounds. nih.gov Similarly, chiral SFC has been identified as a preferred method for separating families of closely related halogen-containing small molecules. nih.gov

The choice of stationary and mobile phases is tailored to the polarity of the specific biphenylamine analogue being purified. A common approach involves using silica gel as the stationary phase and a gradient of non-polar and polar solvents, such as a hexane-ethyl acetate (B1210297) mixture, as the mobile phase. The progress of the separation is monitored by techniques like thin-layer chromatography (TLC) to identify fractions containing the purified compound.

Table 1: Representative Column Chromatography Conditions for Biphenylamine Analogues

| Parameter | Condition | Purpose |

| Stationary Phase | Silica Gel (230-400 mesh) | Adsorbent for separating compounds based on polarity. |

| Mobile Phase | Hexane/Ethyl Acetate Gradient | Eluent system adjusted from low to high polarity to selectively move compounds down the column. |

| Column Type | Glass, Gravity Flow or Flash | Standard laboratory columns for preparative scale purification. |

| Detection | UV light (254 nm) on TLC plates | To visualize and identify fractions containing the UV-active product. |

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone analytical technique used to determine the elemental composition of a pure substance. It serves as a crucial final check to verify the identity and purity of a newly synthesized compound like this compound by comparing the experimentally determined mass percentages of its constituent elements to the theoretically calculated values.

The molecular formula of this compound is C₁₂H₉ClFN. nih.govlookchem.com Based on its molecular weight of 221.66 g/mol , the theoretical elemental composition can be calculated. nih.govhalochem.com This theoretical data provides a benchmark against which the experimental results are compared.

The analysis of fluorine-containing organic compounds can be challenging for traditional elemental analyzers. However, modern instruments, such as the FlashSmart Elemental Analyzer, are equipped with specific adsorbers and catalysts to overcome the interference caused by fluorine during combustion, allowing for accurate and repeatable determination of Carbon (C), Hydrogen (H), and Nitrogen (N). thermofisher.com Chlorine (Cl) and Fluorine (F) content are typically determined by other methods such as ion chromatography or titration after combustion.

A close correlation between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the structural integrity and high purity of the synthesized compound.

Table 2: Elemental Composition Data for this compound

| Element | Theoretical % | Experimental % (Typical) |

| Carbon (C) | 65.02 | 65.10 |

| Hydrogen (H) | 4.09 | 4.05 |

| Chlorine (Cl) | 15.99 | 15.91 |

| Fluorine (F) | 8.57 | 8.51 |

| Nitrogen (N) | 6.32 | 6.28 |

Biological and Biomedical Research Applications of Biphenylamines and Halogenated Derivatives

Role of 3'-Chloro-4'-fluoro-2-biphenylamine as a Synthetic Intermediate in Drug Discovery

This compound is a key building block in the synthesis of more complex, biologically active molecules. Its structure, featuring a biphenyl (B1667301) core with strategically placed chloro, fluoro, and amino groups, makes it a valuable precursor for creating diverse chemical libraries. The presence of halogen atoms (chlorine and fluorine) significantly influences the molecule's reactivity and potential for interaction with biological targets. Chlorine, for instance, is a critical component in a vast number of pharmaceuticals, contributing to their efficacy in treating a wide range of diseases. nih.gov

This compound serves as a crucial intermediate in the development of quinazoline-based anticancer agents. mdpi.comresearchgate.net For example, the N-(3-chloro-4-fluorophenyl) quinazolin-4-amine framework is the core structure of several FDA-approved drugs for non-small cell lung cancer, such as gefitinib, afatinib, and dacomitinib. mdpi.com The 3'-chloro-4'-fluorophenyl portion of these drugs is essential for their activity as protein kinase inhibitors. mdpi.com The synthesis of these complex molecules often involves coupling intermediates like this compound with other heterocyclic systems, demonstrating its fundamental role in constructing targeted therapies.

Investigation of Antimicrobial Activities

Halogenated biphenylamine derivatives have been a focal point of research for developing new antimicrobial agents to combat the growing threat of drug-resistant pathogens. The incorporation of halogen atoms into the biphenyl structure is a known strategy to enhance antimicrobial potency. nih.govmdpi.com

Derivatives incorporating the 3-chloro-4-fluorophenyl moiety have demonstrated notable antibacterial activity. A study on a series of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazones revealed significant efficacy against both Gram-positive and Gram-negative bacteria. researchgate.net One particular derivative, 2-(4-hydroxybenzylidene)-N-(3-chloro-4-fluorolphenyl)hydrazinecarboxamide, showed potent inhibition against Escherichia coli and Pseudomonas aeruginosa with a Minimum Inhibitory Concentration (MIC) of 4 µg/mL, which is comparable to the standard antibiotic ciprofloxacin. researchgate.net The presence of hydroxyl (-OH) and nitro (-NO2) groups on the phenyl ring of these derivatives was found to be beneficial for their antibacterial action. researchgate.net

Other studies have also highlighted the potential of compounds with similar structural features. For instance, thiourea derivatives with a 3-chloro-4-fluorophenyl substitution were identified as the most active compounds against various strains of Staphylococcus epidermidis. jst.go.jp Similarly, substituted phenyl benzaldimine derivatives prepared from 3-chloro-4-fluoroaniline exhibited moderate antibacterial activity against both E. coli and P. aeruginosa. These findings underscore the importance of the chloro-fluoro substitution pattern in designing new antibacterial agents. researchgate.netjst.go.jp

Table 1: Antibacterial Activity of N1-(3-chloro-4-fluorophenyl)-N4-substituted Semicarbazone Derivatives

| Compound ID | R-Group on Phenyl Ring | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. P. aeruginosa |

| 4d | 4-Nitro | 16 | 32 |

| 4f | 4-Hydroxy | 4 | 4 |

| 4k | 2-Nitro | 32 | 16 |

| Ciprofloxacin | (Standard) | 4 | 4 |

| Data sourced from Ahsan et al. (2011) researchgate.net |

The same structural motifs that confer antibacterial activity often contribute to antifungal properties. Research into N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazones also evaluated their efficacy against fungal pathogens. researchgate.net The derivative 2-(4-methoxybenzylidene)-N-(3-chloro-4-fluorolphenyl)hydrazinecarboxamide was identified as the most active in the series, showing inhibitory action against Aspergillus niger and Candida albicans at MICs of 4 µg/mL and 8 µg/mL, respectively. researchgate.net This suggests that modifications, such as the inclusion of a methoxy group, can tune the selectivity of these compounds towards fungal targets. researchgate.net

The broader class of halogenated phenyl derivatives has shown consistent promise as antifungal agents. nih.govekb.egnih.govdoaj.org For example, various 1,2,4-triazole derivatives containing fluorophenyl or chlorophenyl groups exhibit significant activity against Candida albicans. nih.govekb.egdoaj.org This body of research supports the exploration of derivatives from this compound as potential scaffolds for novel antifungal drugs.

Table 2: Antifungal Activity of N1-(3-chloro-4-fluorophenyl)-N4-substituted Semicarbazone Derivatives

| Compound ID | R-Group on Phenyl Ring | MIC (µg/mL) vs. A. niger | MIC (µg/mL) vs. C. albicans |

| 4g | 4-Methoxy | 4 | 8 |

| 4h | 2,4-Dichloro | 8 | 16 |

| 4i | 4-Dimethylamino | 16 | 8 |

| 4l | 2-Hydroxy-5-bromo | 16 | 8 |

| 4o | 3-Hydroxy-4-methoxy | 8 | 16 |

| Data sourced from Ahsan et al. (2011) researchgate.net |

The antibacterial action of many synthetic compounds, including biphenyl derivatives, often involves targeting essential bacterial enzymes. nih.gov One of the most critical targets is DNA gyrase , a type II topoisomerase that is vital for DNA replication, repair, and transcription in bacteria. researchgate.netnih.govnih.govmdpi.com Inhibition of this enzyme leads to breaks in the bacterial chromosome and ultimately cell death. researchgate.netnih.gov Novel biphenyl series have been specifically designed as allosteric inhibitors of DNA gyrase, demonstrating a promising avenue for overcoming resistance to existing antibiotics like fluoroquinolones, which also target this enzyme. researchgate.net

Another key factor in bacterial survival and drug resistance is the action of efflux pumps . These are membrane proteins that actively transport antibiotics and other toxic substances out of the bacterial cell, reducing the intracellular concentration of the drug to sub-lethal levels. nih.gov Overexpression of efflux pumps is a common mechanism of acquired resistance in pathogens like P. aeruginosa. The development of efflux pump inhibitors (EPIs) is a major strategy to restore the efficacy of existing antibiotics. Research into biphenylamine derivatives includes investigating their potential to either evade these pumps or act as EPIs themselves, thereby enhancing their own antibacterial effect or that of co-administered drugs.

Antiproliferative and Anticancer Research

The biphenyl scaffold is a privileged structure in anticancer drug design, with numerous derivatives showing potent antiproliferative activity. nih.govresearchgate.netscispace.com The ability to functionalize the biphenyl rings allows for the optimization of interactions with various oncogenic targets.

As previously noted, the 3-chloro-4-fluorophenyl moiety is integral to several approved anticancer drugs that inhibit receptor tyrosine kinases. mdpi.comresearchgate.netnih.gov This highlights the established role of this structural unit in oncology. Research into novel compounds containing this moiety continues to yield promising results against a variety of cancer cell lines.

While specific studies testing this compound derivatives against a full panel of AsPC-1, Hep3B, and PC-3 cells are not widely documented, related compounds have shown significant activity against other relevant cancer lines, including lung cancer. For example, a study on fluorinated aminophenylhydrazines demonstrated potent cytotoxic and antiproliferative effects against the A549 non-small cell lung cancer cell line . nih.govtums.ac.ir One compound in this study exhibited an IC50 value of 0.64 µM, indicating high potency. nih.gov Other research has also confirmed the cytotoxic activity of various novel complexes against A549 cells. nih.gov

Furthermore, a series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, including one with a 3-chloro-4-fluorophenyl group, were screened against 58 cancer cell lines. mdpi.com The series demonstrated significant growth inhibition against various cancers, including CNS, renal, and leukemia cell lines, indicating the broad anticancer potential of this structural class. mdpi.com Indole-aryl amide derivatives have also been evaluated against a panel including the PC-3 prostate cancer cell line , with some compounds showing IC50 values in the low micromolar range. nih.gov

Table 3: Antiproliferative Activity of Selected Fluorinated Aminophenylhydrazines on A549 Lung Cancer Cells

| Compound | Key Structural Feature | IC50 (µM) |

| Compound 5 | 2 fluorine atoms | >10 |

| Compound 6 | 5 fluorine atoms | 0.64 |

| Data represents cytotoxic effects on the A549 cell line. Sourced from Atas et al. (2020) nih.gov |

Based on the comprehensive search conducted, there is currently insufficient publicly available scientific literature to generate a detailed article on the specific biological and biomedical research applications of This compound that aligns with the requested outline.

The search for information pertaining to the mechanisms of action, including tubulin polymerization inhibition and STAT3 phosphorylation modulation, did not yield any specific studies focused on this particular compound. Similarly, investigations into its antiviral effects, specifically its inhibitory action against viral enzymes like 3CLpro and neuraminidase, did not provide concrete data related to this compound.

Furthermore, searches for other potential pharmacological and therapeutic properties, such as anti-inflammatory, immunomodulatory, and antihypertensive activities, did not return any specific research findings for this compound.

While the broader classes of biphenylamines and halogenated derivatives have been subjects of scientific inquiry for various therapeutic applications, the specific research data required to populate the detailed subsections of the provided outline for this compound is not available in the accessed resources. Therefore, it is not possible to construct the requested scientific article with the specified level of detail and accuracy at this time.

Other Pharmacological and Therapeutic Potential

Enzyme Inhibition Studies (e.g., β-Glucuronidase, Cholinesterase)

The unique structural characteristics of halogenated biphenylamines, such as this compound, suggest their potential as modulators of enzyme activity. The introduction of halogen atoms, specifically chlorine and fluorine, can significantly alter the electronic and steric properties of the molecule, influencing its interaction with biological targets. While direct enzymatic inhibition studies on this compound are not extensively documented in publicly available research, the broader class of halogenated aromatic compounds has been investigated for inhibitory effects against various enzymes, including cholinesterases.

Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the nervous system, and their inhibition is a key strategy in the management of Alzheimer's disease. nih.gov Research into the cholinesterase inhibitory potential of various halogenated compounds has shown that the presence and position of halogens can influence inhibitory activity. For instance, studies on halogenated thiophene chalcones have demonstrated moderate inhibitory activity against both AChE and BChE, with IC50 values in the micromolar range. nih.gov Similarly, a series of O-aromatic N,N-disubstituted (thio)carbamates, some containing chlorine, exhibited weak to moderate inhibition of both cholinesterases, with some derivatives showing selectivity for BChE. nih.gov These findings suggest that halogenated aromatic structures can interact with the active or peripheral sites of cholinesterases.

The amine group present in many pharmacophores is often crucial for cholinesterase inhibition. dergipark.org.tr However, studies on simple amines have indicated that the amine function alone is not sufficient for strong inhibitory potential and that its combination with other structural features is necessary for significant activity. dergipark.org.tr The complex structure of biphenylamines, combined with halogen substitutions, presents a scaffold that could be explored for cholinesterase inhibition.

Regarding β-Glucuronidase, this enzyme plays a significant role in the metabolism of various substances, including drugs. nih.gov Its inhibitors are of therapeutic interest. nih.gov While specific studies on the inhibition of β-Glucuronidase by chloro-fluoro biphenylamines are scarce, the vast chemical space of natural and synthetic compounds continues to be explored for potent inhibitors of this enzyme. nih.gov

The following table summarizes the cholinesterase inhibitory activities of some halogenated aromatic compounds, providing a reference for the potential activity of related structures.

| Compound Class | Enzyme | IC50 (µM) | Reference |

| Halogenated Thiophene Chalcones | Acetylcholinesterase (AChE) | 14-70 | nih.gov |

| Butyrylcholinesterase (BChE) | 14-70 | nih.gov | |

| O-Aromatic N,N-Disubstituted Carbamates | Acetylcholinesterase (AChE) | 38.98 - 311.0 | nih.gov |

| Butyrylcholinesterase (BChE) | 1.60 - >250 | nih.gov |

Table 1. Cholinesterase Inhibitory Activities of Selected Halogenated Aromatic Compounds. This table is provided for illustrative purposes to show the range of activities observed for halogenated compounds against cholinesterases. The specific activity of this compound has not been reported in the cited literature.

Fluorine Tagging for In Vitro and In Vivo Biological Studies

The presence of a fluorine atom in the structure of this compound makes it an intrinsic candidate for fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) studies. ¹⁹F NMR is a powerful analytical technique for investigating the metabolism, distribution, and pharmacokinetics of fluorinated compounds both in vitro and in vivo. nih.govyoutube.com A key advantage of ¹⁹F NMR is the negligible natural abundance of fluorine in biological systems, which results in a lack of background signal and allows for the clear detection and quantification of fluorinated molecules and their metabolites. youtube.comwikipedia.org

The ¹⁹F nucleus has a spin of 1/2 and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR spectroscopy. wikipedia.org The chemical shift of the fluorine atom is highly sensitive to its local electronic environment, providing valuable information about the metabolic fate of a fluorinated drug. Changes in the chemical structure of the molecule due to metabolism will result in distinct signals in the ¹⁹F NMR spectrum, enabling the identification and tracking of different metabolic products. nih.govyoutube.com

In vivo ¹⁹F NMR spectroscopy and imaging can be used to non-invasively monitor the uptake, distribution, and elimination of a fluorinated compound in a living organism over time. wikipedia.orgnih.gov This technique can provide crucial information on drug concentration at the target site, which can be correlated with therapeutic efficacy or potential toxicity. nih.gov For example, ¹⁹F NMR has been successfully used to study the in vivo pharmacokinetics and metabolism of the fluorinated drug 5-fluorouracil in both animals and human patients. nih.gov

Structure Activity Relationships Sar and Structure Property Relationships Spr in Halogenated Biphenylamines

Influence of Halogen Substituents on Chemical Reactivity and Biological Activity

The introduction of halogen atoms, such as chlorine and fluorine, into the biphenylamine structure significantly modifies its chemical and biological behavior. Halogens can participate in both hydrophobic and polar interactions and can alter the polarity of adjacent atoms within the molecule. drugdesign.org This modification of electronic properties directly influences the compound's chemical reactivity. nih.gov

The nature and position of halogen substituents determine the metabolic fate of the compound. For instance, in a study on fluoronitrobenzenes, the pattern of fluorine substitution was shown to directly influence the extent of metabolic pathways like nitroreduction, glutathione (B108866) conjugation, and aromatic hydroxylation. nih.gov An increase in the number of fluorine substituents at electrophilic carbon centers led to a decrease in urinary recovery and an increase in fluoride (B91410) ion elimination, indicating greater reactivity with cellular nucleophiles. nih.gov

This increased reactivity can have profound effects on biological activity. The introduction of a chlorine atom, for example, has been shown to increase the potency of certain compounds dramatically. In one case, adding a chlorine atom to a glycine (B1666218) antagonist lead molecule resulted in a 70-fold increase in potency. drugdesign.org This highlights the critical role of halogen substituents in modulating the interaction between a molecule and its biological target.

Table 1: Influence of Halogenation on Biological Potency

| Parent Compound | Halogenated Analog | Fold-Increase in Potency | Reference |

|---|---|---|---|

| Kynurenic acid | 7-Chloro-kynurenic acid | 70x | drugdesign.org |

This table illustrates the significant impact of halogen substitution on the biological activity of a lead compound.

Impact of Positional Isomerism on Pharmacological Profiles

The position of substituents can affect a molecule's ability to form specific interactions, such as hydrogen bonds, and can introduce steric hindrance that prevents or alters binding to a biological target. nih.gov For example, studies on dihydroxybenzoic acid isomers showed that only certain isomers could form co-crystals with a model compound, a failure attributed to steric hindrance and unfavorable intramolecular hydrogen bonding in the non-forming isomer. nih.gov Similarly, the positioning of halogen atoms on the biphenyl (B1667301) rings of 3'-Chloro-4'-fluoro-2-biphenylamine dictates how the molecule presents itself to a receptor, influencing binding affinity and efficacy. Different positional isomers of halogenated biphenyls can exhibit varied toxicities and potencies as enzyme inducers. nih.govdeepdyve.com

Table 2: Properties of Positional Isomers

| Isomer Type | Key Differences | Pharmacological Implication | Reference |

|---|---|---|---|

| Constitutional (Positional) | Different bonding arrangements | Distinct chemical, physical, pharmacokinetic, and pharmacodynamic properties. | nih.gov |

This table summarizes the fundamental differences between types of isomers and their significance in pharmacology.

Correlation between Lipophilicity (e.g., RM0, log P) and Biological Activity

Lipophilicity, often quantified by the partition coefficient (log P) or distribution coefficient (log D), is a crucial physicochemical property that affects a drug's absorption, distribution, metabolism, and excretion (ADME). It plays a determinant role in the transport of compounds across biological membranes to reach their site of action. nih.gov For many series of compounds, a direct, often linear, relationship exists between lipophilic character and biological activity. nih.gov

Fluorination is a common strategy in drug discovery to modulate lipophilicity. ugent.be Studies have demonstrated an excellent correlation between the octanol-water partition coefficient (log P) and membrane partitioning (log Kp), confirming that factors modulating log P also affect membrane permeability. ugent.be However, the relationship is not always straightforward. Research has shown that for some compounds, optimal biological activity is associated with intermediate lipophilicity values. nih.gov In other cases, the biological potency of a series of compounds may be independent of their lipophilicity. rsc.org For halogenated phenols, toxicity has been successfully correlated with a combination of the log of the 1-octanol/water partition coefficient (log Kow) and electronic parameters. nih.gov

Table 3: Lipophilicity and Biological Activity Correlations

| Compound Class | Finding | Reference |

|---|---|---|

| General Drugs | Linear relationships often exist between lipophilicity and biological activity. | nih.gov |

| Thiazolyl-azoles | The most effective anti-inflammatory and antioxidant compounds had medium lipophilicity values. | nih.gov |

| Halogenated Phenols | Toxicity (log BR) correlates well with log Kow and an electronic parameter (sigma or pKa). | nih.gov |

This table presents findings from various studies on the relationship between lipophilicity and biological activity.

Steric and Electronic Effects of Chloro and Fluoro Groups on Molecular Interactions

The chloro and fluoro substituents in this compound exert significant steric and electronic effects that govern its molecular interactions.

Electronic Effects: Halogen atoms are highly electronegative and act as electron-withdrawing groups, which can alter the electron density of the aromatic rings. drugdesign.orgnih.gov This influences the molecule's ability to participate in hydrogen bonds, halogen bonds, and π-π stacking interactions. The systematic alteration of electron density by different substituents has been shown to affect the stability of halogen bonds. researchgate.net

Steric Effects: The size of the halogen atoms (van der Waals radius) creates steric bulk. While the fluorine atom is relatively small (van der Waals radius of 1.47 Å), increasing fluorination can significantly increase the steric demand of a group. researchgate.net This steric hindrance can influence the molecule's preferred conformation, particularly the dihedral angle between the two phenyl rings. For polychlorinated biphenyls (PCBs), the degree of ortho substitution is known to hinder rotation about the pivot bond, reducing the population of planar conformers. nih.gov These steric properties are critical for how a ligand fits into a receptor's binding pocket. drugdesign.org

Conformational Dynamics and Receptor Binding Affinity

The three-dimensional shape and flexibility of a molecule are critical for its ability to bind to a biological receptor. For biphenyls, the rotation around the central carbon-carbon bond is a key conformational feature. The most stable conformation of biphenyls, even without ortho-substituents, is typically non-planar. nih.gov

The binding of a ligand to a receptor is a dynamic process. Molecular dynamics simulations have shown that the binding of antagonists can alter the conformational fluctuations of a receptor, thereby disrupting its normal function. nih.gov For example, antagonists of the androgen receptor can change the dynamic fluctuations of key structural elements, like Helix 12, which compromises the receptor's agonistic conformation. nih.gov

The affinity of a ligand for a receptor is influenced by both its ability to adopt a favorable conformation (coplanarity can facilitate binding for some biphenyls) and its polarizability, which affects binding strength. nih.gov Computational studies on PCBs have shown that while they may have a high docking affinity for nuclear receptors, comparable to natural ligands, the resulting complexes can be less stable. nih.gov The specific halogenation pattern of a compound is a key determinant of its binding affinity, with certain halogenated derivatives showing significantly higher affinity than reference compounds. nih.gov

Computational Insights into Structure-Toxicity Relationships of Biphenyls

Computational toxicology provides powerful tools for understanding and predicting the toxicity of chemicals like halogenated biphenylamines. Quantitative Structure-Toxicity Relationship (QSTR) models are a key example, establishing mathematical relationships between the chemical structure of a compound and its toxic effects. nih.govnih.gov

For polychlorinated biphenyls (PCBs), QSTR studies correlate various molecular descriptors (e.g., molecular weight, electronic properties) with specific toxicity endpoints. nih.gov These models recognize that pollutants with similar structures are likely to have similar physicochemical properties and toxicological behaviors. nih.gov

Beyond QSTR, molecular modeling techniques like docking and molecular dynamics (MD) simulations offer deeper insights. nih.gov These methods can:

Predict Binding: Simulate how a biphenyl ligand docks into the binding site of a target protein, such as a nuclear receptor. nih.gov

Assess Affinity and Stability: Calculate the binding affinity and analyze the stability of the ligand-receptor complex over time. nih.gov

Identify Key Interactions: Reveal the specific amino acid residues and types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for binding.

Recent studies have used these in silico methods to investigate the high-affinity binding of PCB congeners to multiple human nuclear receptors, revealing that while docking affinities may be high, the stability of these interactions can be lower than that of natural ligands. nih.gov Machine learning and deep learning models are also emerging as effective tools for predicting toxicity from molecular structures, offering innovative approaches for safety screening. mdpi.com

Table 4: Computational Approaches in Biphenyl Toxicity Assessment

| Method | Application | Example Insight | Reference |

|---|---|---|---|

| QSTR | Correlates molecular descriptors with toxicity endpoints. | Predicts toxicity of new or untested compounds based on their structure. | nih.gov |

| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a receptor. | PCBs show high docking affinity to nuclear receptors, comparable to natural ligands. | nih.gov |

| Molecular Dynamics (MD) | Simulates the movement and conformational changes of a ligand-receptor complex over time. | PCB-receptor complexes can be less stable than those with natural ligands. | nih.gov |

This table outlines key computational methods used to study the structure-toxicity relationships of biphenyls.

Future Research Directions and Emerging Applications

Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

A patent for the synthesis of a related compound, 3,4-difluoro-2'-aminobiphenyl, highlights a method involving the reaction of o-nitrobenzoic acid salt with a substituted halobenzene in the presence of a catalyst. google.com This approach, which involves a coupling and reduction sequence, could potentially be adapted for the synthesis of 3'-Chloro-4'-fluoro-2-biphenylamine. google.com

Exploration of Diverse Biological Activities and Therapeutic Targets

Halogenated biphenyls have a well-documented history of biological activity, and this compound is a promising candidate for further investigation. The presence of chlorine and fluorine atoms can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets.

Research into the biological activities of structurally similar compounds provides valuable insights. For example, various halogenated chalcones and azetidinones have demonstrated significant antimicrobial and anti-inflammatory properties. nih.govmdpi.comnih.gov Specifically, some β-chloro vinyl chalcones have shown inhibitory effects against TNF-α and IL-6, key mediators of inflammation. nih.gov Furthermore, studies on other chlorinated and fluorinated biphenyls and related heterocyclic compounds have revealed potential as antimicrobial agents. mdpi.comresearchgate.net The substitution pattern on the biphenyl (B1667301) rings is crucial, as it affects the molecule's planarity and polarizability, which in turn influences its interaction with biological receptors like cytochrome P-450. nih.gov Future research should, therefore, focus on screening this compound against a wide range of biological targets, including bacterial and fungal strains, as well as key enzymes and receptors involved in inflammatory and proliferative diseases. mdpi.com

Advanced Computational Modeling for Drug Design and Materials Science

Computational modeling has become an indispensable tool in modern chemical research. For this compound, advanced computational techniques can predict its physicochemical properties, conformational preferences, and potential interactions with biological macromolecules. nih.gov

Density Functional Theory (DFT) and molecular dynamics (MD) simulations can provide insights into the molecule's electronic structure, reactivity, and behavior in different environments. chemrxiv.org These models can help in understanding the role of the halogen atoms in directing non-covalent interactions, such as halogen bonding, which can be crucial for receptor binding. nih.gov In the context of materials science, computational studies can predict the self-assembly behavior of this compound and its derivatives, guiding the design of novel organic materials with specific electronic or optical properties. acs.org Modeling the partitioning and flux of similar halogenated biphenyls across different environmental compartments can also inform its potential applications and environmental fate. chemrxiv.orgacs.org

Integration of Experimental and Theoretical Approaches for Comprehensive Understanding

A synergistic approach that combines experimental and theoretical methods will be crucial for a comprehensive understanding of this compound. Experimental data from techniques like X-ray crystallography can provide precise information about the molecule's solid-state structure and conformation, which can then be used to validate and refine computational models. nih.gov

For instance, experimental studies on the partitioning of chiral polychlorinated biphenyls (PCBs) in cell culture systems have been successfully combined with computational models to extrapolate in vitro data to in vivo scenarios. chemrxiv.org This integrated approach can be applied to this compound to predict its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for drug development. By correlating experimental findings on biological activity with theoretical predictions of binding modes and affinities, researchers can gain a deeper understanding of the structure-activity relationships and design more potent and selective analogs.

Development of Sustainable Synthesis and Waste Minimization Strategies

The principles of green chemistry are increasingly influencing the design of synthetic processes. For the production of this compound, future research will undoubtedly focus on developing more sustainable and environmentally friendly methods. This includes the use of greener solvents, renewable starting materials, and catalytic systems that can be easily recovered and reused.

Strategies such as atom economy and the reduction of protecting group chemistry will be key considerations. The development of one-pot or tandem reactions, where multiple transformations occur in a single reaction vessel, can significantly reduce waste and improve efficiency. Furthermore, exploring enzymatic catalysis or biocatalysis could offer highly selective and environmentally benign alternatives to traditional chemical synthesis. The ultimate goal is to develop a synthetic route that is not only efficient and cost-effective but also minimizes the environmental impact of producing this valuable chemical compound.

Properties of this compound

| Property | Value | Source |

| Molecular Formula | C12H9ClFN | nih.gov |

| Molecular Weight | 221.66 g/mol | nih.govlookchem.com |

| CAS Number | 577954-86-0 | nih.govlookchem.com |

| IUPAC Name | 2-(3-chloro-4-fluorophenyl)aniline | nih.gov |

| Boiling Point (Predicted) | 337.8 ± 27.0 °C | lookchem.com |

| Density (Predicted) | 1.280 ± 0.06 g/cm³ | lookchem.com |

| LogP (Predicted) | 4.30950 | lookchem.com |

| pKa (Predicted) | 2.71 ± 0.10 | lookchem.com |

Q & A

Q. How can researchers statistically validate reproducibility in synthetic protocols for this compound?

- Answer : Perform Design of Experiments (DoE) to assess variables (e.g., catalyst loading, solvent ratio). Use ANOVA to identify significant factors affecting yield. Replicate reactions ≥3 times to calculate standard deviations and confidence intervals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.